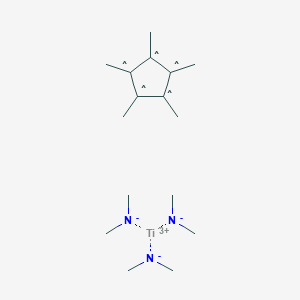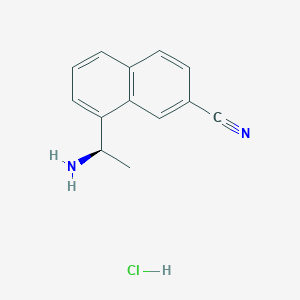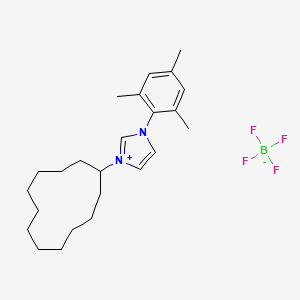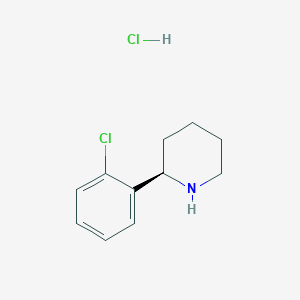
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% (TFMPH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of phenethylamine, a naturally occurring compound found in many organisms, and can be produced in a laboratory setting. TFMPH has been studied extensively in the fields of pharmacology, biochemistry, and physiology due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used in a variety of scientific research applications. It has been used as an agonist in studies of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme monoamine oxidase. It has also been used as a tool in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used to study the effects of drugs on the central nervous system, as well as in studies of neurotransmitter release and reuptake.
Wirkmechanismus
The exact mechanism of action of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is not known. It is believed to interact with serotonin 5-HT2A receptors, as well as other receptors in the central nervous system. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to increase the release of dopamine and norepinephrine. It has also been shown to cause an increase in heart rate and blood pressure, as well as to reduce anxiety and improve mood.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of experiments. The main limitation of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is that it is a synthetic compound, so it may not have the same effects as naturally occurring compounds.
Zukünftige Richtungen
There are a number of potential future directions for alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% research. It could be used in studies of the effects of drugs on the central nervous system, as well as in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on the serotonin 5-HT2A receptor and other receptors in the central nervous system. Finally, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on neurotransmitter release and reuptake.
Synthesemethoden
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenethylamine with trifluoromethylthioacetyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a trifluoromethylthioacetylated phenethylamine, which can then be hydrolyzed to form alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%. Other methods, such as the reaction of phenethylamine with trifluoromethylthiol, have also been reported.
Eigenschaften
IUPAC Name |
1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NS.ClH/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNHNBCYUWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)


![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)







